molecular formula C21H23N7O2 B2561631 (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034405-20-2

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

カタログ番号: B2561631
CAS番号: 2034405-20-2
分子量: 405.462
InChIキー: LVXIWVDWNFLELH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O2 and its molecular weight is 405.462. The purity is usually 95%.
BenchChem offers high-quality (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c29-20(18-14-17-8-4-5-9-27(17)23-18)25-10-12-26(13-11-25)21(30)19-15-22-28(24-19)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXIWVDWNFLELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities based on recent research findings, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The synthesis of the compound typically involves the reaction of 2-phenyl-2H-1,2,3-triazole derivatives with piperazine and tetrahydropyrazolo[1,5-a]pyridine moieties. The synthetic pathway often includes refluxing in organic solvents such as ethanol in the presence of acid catalysts. The resulting product is characterized by its unique triazole and piperazine linkages which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

1. Antimicrobial Activity:
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown promising results against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 0.21 μM for certain analogs .

2. Anticancer Potential:
The triazole scaffold has been recognized for its anticancer properties. Studies have demonstrated that compounds containing triazole rings can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition:
The compound has also been evaluated for its potential as an enzyme inhibitor. For example, triazole derivatives have been shown to inhibit enzymes involved in cancer progression and bacterial resistance mechanisms .

Case Study 1: Antimicrobial Efficacy

In a study published in 2021, a series of triazole derivatives were tested against common pathogens. The results highlighted that certain compounds exhibited potent antibacterial activity with favorable safety profiles . The binding interactions with target proteins were analyzed using molecular docking studies which suggested strong affinities for the active sites of bacterial enzymes.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of related triazole compounds on various cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and found that specific derivatives led to significant reductions in cell viability across multiple cancer types . The mechanism was attributed to the induction of apoptosis and inhibition of proliferation pathways.

Data Summary

Biological Activity Effectiveness Reference
AntimicrobialMIC = 0.21 μM
AnticancerSignificant reduction in cell viability
Enzyme InhibitionPotent inhibitors identified

科学的研究の応用

Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial and fungal strains. Studies have shown that similar triazole derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans, which could be extrapolated to this compound .

Anticancer Activity
Compounds containing triazole and piperazine moieties have been investigated for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies on related triazole compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structure and purity of the synthesized compound.

Pharmacological Applications

Central Nervous System (CNS) Effects
Due to the piperazine component, this compound may exhibit CNS activity. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Research into similar compounds has indicated potential for treating anxiety disorders and depression .

Potential as a Ligand in Coordination Chemistry
The triazole moiety can act as a ligand in coordination chemistry, forming complexes with metal ions. Such complexes are often studied for their catalytic properties or as potential therapeutic agents in metal-based therapies .

Case Studies

StudyFindings
Antimicrobial Activity Study Demonstrated effective inhibition of Staphylococcus aureus at low concentrations using triazole derivatives similar to the target compound .
Cytotoxicity Assessment Showed that triazole-piperazine hybrids reduced viability in various cancer cell lines by inducing apoptosis .
CNS Activity Evaluation Found that piperazine derivatives exhibited significant anxiolytic effects in animal models, indicating potential therapeutic applications for anxiety disorders .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

Methodological Answer:

  • Step 1: Optimize reaction conditions (e.g., temperature, solvent polarity) for the formation of the triazole and tetrahydropyrazolo cores. For example, refluxing in glacial acetic acid or ethanol with hydrazine derivatives is common for triazole ring closure .
  • Step 2: Incorporate a piperazine linker via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents) .
  • Step 3: Purify intermediates using column chromatography (silica gel) and recrystallization (ethanol or acetonitrile) to ensure >95% purity .
  • Key Data: Reaction yields for analogous compounds range from 45% to 70% under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments (e.g., triazole protons at δ 7.5–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .
  • X-ray Crystallography: Resolve dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole derivatives) to validate spatial arrangements .
  • High-Performance Liquid Chromatography (HPLC): Monitor purity using C18 columns with acetonitrile/water gradients (retention times: 8–12 min for related compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Strategy 1: Synthesize analogs with substitutions on the phenyl (e.g., electron-withdrawing groups) or piperazine (e.g., alkylation) moieties to assess bioactivity changes .
  • Strategy 2: Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural features (e.g., triazole core rigidity) with activity. For example, triazolopyrimidine analogs show IC50_{50} values of 0.1–10 µM in antitumor screens .
  • Data Analysis: Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Q. What computational methods are effective for predicting biological targets and optimizing binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., ATP-binding pockets). Triazole derivatives show strong hydrogen bonding with conserved residues (e.g., Lys68 in EGFR) .
  • Machine Learning (ML): Train ML models on ChEMBL datasets to predict ADMET properties. For example, random forest models achieve >80% accuracy in bioavailability prediction .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences (<1 kcal/mol resolution) for lead optimization .

Q. How can in vivo pharmacokinetic challenges (e.g., metabolic stability) be addressed?

Methodological Answer:

  • Metabolic Site Prediction: Use MetaSite software to identify labile positions (e.g., piperazine N-methylation susceptibility) .
  • Prodrug Design: Introduce ester or amide prodrug moieties to enhance solubility and reduce first-pass metabolism .
  • In Vivo Validation: Conduct rodent studies with LC-MS/MS quantification (LOQ: 1 ng/mL) to measure plasma half-life (t1/2_{1/2}: 2–6 hours for related compounds) .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for assessing biological activity in heterogeneous systems?

Methodological Answer:

  • Randomized Block Design: Assign treatments (e.g., compound concentrations) to blocks based on cell line variability or assay plates .
  • Dose-Response Curves: Use 8–12 concentration points (10 nM–100 µM) with nonlinear regression (Hill equation) to calculate EC50_{50}/IC50_{50} .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Q. How should contradictory solubility data be resolved during formulation studies?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (high), ethanol (moderate), and aqueous buffers (pH 1.2–7.4) using shake-flask methods .
  • Co-Solvency Approach: Combine PEG-400 and water (1:1 v/v) to achieve >5 mg/mL solubility for in vivo dosing .
  • Solid Dispersion: Use spray drying with PVP-VA64 to enhance amorphous stability (Tg > 50°C) .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield 45–70% (optimized conditions)
X-ray Dihedral Angles 16.83°–51.68° (aromatic rings)
HPLC Retention Time 8–12 min (C18, ACN/H2_2O gradient)
In Vitro IC50_{50} 0.1–10 µM (triazolopyrimidine analogs)
Plasma t1/2_{1/2} (Rat) 2–6 hours (LC-MS/MS)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。